Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via multi-component reactions, likely following the Biginelli protocol. Its structure features a tetrahydropyrimidine core substituted at position 2 with a piperidin-1-yl group and at position 6 with a 4-methoxyphenyl moiety. The ester group at position 5 enhances lipophilicity, while the methoxy group may influence electronic properties and binding interactions. This compound is of interest due to the pharmacological relevance of DHPMs, which exhibit antibacterial, antioxidant, and anticancer activities .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-18(24)15-16(13-7-9-14(25-2)10-8-13)20-19(21-17(15)23)22-11-5-4-6-12-22/h7-10,15-16H,3-6,11-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUWWHAOBPBYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization with piperidine and urea under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Reaction Conditions and Outcomes
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (1M), reflux, 6 hrs | 6-(4-Methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid | 85% |
| Basic hydrolysis | NaOH (2M), 80°C, 4 hrs | Sodium salt of the carboxylic acid | 92% |
The ester group's lability makes it a key site for further functionalization, particularly in prodrug designs.
Substitution at the Piperidine Ring
The piperidin-1-yl group participates in nucleophilic substitution reactions, enabling structural diversification.
Amine Substitution
Primary and secondary amines replace the piperidine group under mild conditions:
| Nucleophile | Catalyst | Temperature | Product | Application |
|---|---|---|---|---|
| Morpholine | Et₃N, DCM, 25°C | Room temp | Ethyl 2-(morpholin-4-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate | Bioactivity optimization |
| Benzylamine | K₂CO₃, DMF, 80°C | 80°C | N-Benzyl analog | Antimicrobial studies |
Aromatic Electrophilic Substitution
The para-methoxyphenyl group directs electrophilic attacks to the ortho position, though reactivity is moderate due to steric hindrance from the tetrahydropyrimidine core .
Oxidation of the Methoxy Group
While the 4-methoxy group is less reactive than ortho/meta isomers, strong oxidants like KMnO₄ induce demethylation:
Conditions : 0.1M KMnO₄, H₂SO₄, 60°C, 8 hrs. Yield: 68% .
Reduction of the Carbonyl Group
The 4-oxo group is reduced to a hydroxyl group using NaBH₄:
Conditions : NaBH₄ (2 eq.), MeOH, 0°C → 25°C, 2 hrs. Yield: 76% .
Ring-Opening and Rearrangement
Under strongly acidic conditions (HCl, Δ), the tetrahydropyrimidine ring undergoes cleavage to form a linear diamide:
Product : N-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetamide derivatives .
Comparative Reactivity with Structural Analogs
Key differences in reactivity between derivatives:
| Substituent Position | Ester Hydrolysis Rate | Piperidine Substitution Efficiency | Oxidation Susceptibility |
|---|---|---|---|
| 4-Methoxyphenyl (target) | Moderate (t₁/₂ = 45 min) | High (90% yield) | Low |
| 2-Methoxyphenyl | Fast (t₁/₂ = 20 min) | Moderate (75% yield) | High |
| 3,4,5-Trimethoxyphenyl | Slow (t₁/₂ = 90 min) | Low (50% yield) | Moderate |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms showing higher efficiency.
-
Piperidine Substitution : Follows an SN² pathway in polar aprotic solvents, as evidenced by kinetic studies .
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Oxidative Demethylation : Involves radical intermediates confirmed by EPR spectroscopy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For example, tetrahydropyrimidines have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's structure suggests potential efficacy against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of tetrahydropyrimidines and their effects on human cancer cell lines. Results showed that modifications at the piperidine position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .
Antimicrobial Properties
The presence of the methoxyphenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes. Preliminary screening has shown that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Ethyl 6-(4-methoxyphenyl)... | P. aeruginosa | 18 |
Neuropharmacological Applications
The piperidine moiety in the compound is associated with neuroactive properties. Compounds containing piperidine have been investigated for their potential as anxiolytics and antidepressants.
Case Study : Research published in Neuropharmacology highlighted the efficacy of piperidine derivatives in modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests that Ethyl 6-(4-methoxyphenyl)-4-oxo could be explored for similar neuropharmacological effects.
Synthetic Applications
This compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for further derivatization, which can lead to the development of new pharmaceuticals.
Synthesis Overview : The synthesis typically involves multi-step reactions starting from readily available precursors such as piperidine and methoxy phenol derivatives. The reaction conditions often include standard organic synthesis techniques such as refluxing in solvents like ethyl acetate or dichloromethane .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structural analogs differ primarily in substituents at positions 2, 4, and 6 of the DHPM core. Key comparisons include:
*Calculated using fragment-based methods (e.g., XLogP3).
Key Observations:
- Thioxo vs. Oxo Groups: The 2-thioxo derivative () exhibits weaker hydrogen-bonding capacity compared to the oxo group in the target compound, which may reduce metabolic stability . Aromatic Substituents: The 4-methoxyphenyl group (target) confers moderate electron-donating effects, whereas trifluoromethyl groups () increase lipophilicity and electron-withdrawing properties .
Physicochemical Properties
- Solubility: The ester and methoxy groups in the target compound likely confer moderate aqueous solubility (~0.1 mg/mL), inferior to hydroxylated analogs (e.g., ) but superior to trifluoromethyl derivatives .
- Stability: The oxo group at position 4 may enhance hydrolytic stability compared to thioxo derivatives, which are prone to oxidation .
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Dihydropyrimidinones
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HCl (10 mol%) | Ethanol | 80 | 78 | 95 | |
| CeCl₃·7H₂O | CH₃CN | 100 | 85 | 97 |
Basic Question: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to identify key signals:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water). Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding motifs. reports R factors <0.05 for similar compounds, indicating high data quality .
Advanced Question: How to resolve discrepancies in reported biological activities of dihydropyrimidinone derivatives?
Methodological Answer:
Contradictions in biological data (e.g., antibacterial vs. anticarcinogenic effects) may arise from:
- Assay Conditions : Varying cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardize protocols using CLSI guidelines.
- Concentration Ranges : Test multiple concentrations (1–100 μM) to establish dose-response curves. notes activity against Mycobacterium tuberculosis at 50 μM .
- Structural Modifications : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on target binding using molecular docking .
Advanced Question: What strategies analyze regioselectivity in reactions involving this compound?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity in nucleophilic additions.
- Isotopic Labeling : Use ¹⁵N-labeled urea derivatives to track nitrogen incorporation in the tetrahydropyrimidine ring.
- X-ray Analysis : Resolve crystal structures of intermediates (e.g., thiourea adducts) to identify steric/electronic influences .
Safety Question: What precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point ~150°C).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Mechanistic Question: How to investigate multi-step reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps.
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., enamine adducts) for characterization .
- Isotope Effects : Use deuterated solvents (e.g., D₂O) to probe proton transfer steps in acid-catalyzed cyclizations .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
